molecular formula C26H23Cl2N5O5 B13060809 3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide

3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide

Cat. No.: B13060809
M. Wt: 556.4 g/mol
InChI Key: HTACWQQHZZRPHD-UHFFFAOYSA-N
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Description

3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, dichlorophenyl, and dimethoxyphenethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, often using 2,6-dichloroaniline as a starting material.

    Attachment of the Ureido Group: The ureido group is formed by reacting the intermediate with an isocyanate derivative.

    Addition of the Dimethoxyphenethyl Group: The final step involves the coupling of the dimethoxyphenethyl group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and dimethoxyphenethyl groups may enhance binding affinity and specificity. The quinazoline core can interact with active sites, inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)ureido-4-oxo-3,4-dihydroquinazoline-2-carboxamide
  • N-(3,4-Dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide

Uniqueness

The unique combination of the dichlorophenyl, ureido, and dimethoxyphenethyl groups in 3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide provides distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H23Cl2N5O5

Molecular Weight

556.4 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)carbamoylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazoline-2-carboxamide

InChI

InChI=1S/C26H23Cl2N5O5/c1-37-20-11-10-15(14-21(20)38-2)12-13-29-24(34)23-30-19-9-4-3-6-16(19)25(35)33(23)32-26(36)31-22-17(27)7-5-8-18(22)28/h3-11,14H,12-13H2,1-2H3,(H,29,34)(H2,31,32,36)

InChI Key

HTACWQQHZZRPHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C(=O)N2NC(=O)NC4=C(C=CC=C4Cl)Cl)OC

Origin of Product

United States

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